(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride
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Overview
Description
(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a dimethylamino group, a hydroxy group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride typically involves the reaction of a suitable precursor with dimethylamine and a hydroxylating agent. The reaction conditions often include controlled temperatures and pH levels to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce a primary amine.
Scientific Research Applications
(2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride include:
- (2R)-2-(dimethylamino)-3-hydroxybutanamide
- (2R)-2-(methylamino)-3-hydroxypropanamide
- (2R)-2-(dimethylamino)-3-hydroxybutyramide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a dimethylamino group and a hydroxy group. This combination of functional groups and stereochemistry imparts unique chemical properties and reactivity, making it valuable for various scientific applications .
Properties
Molecular Formula |
C5H13ClN2O2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-3-hydroxypropanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2)4(3-8)5(6)9;/h4,8H,3H2,1-2H3,(H2,6,9);1H/t4-;/m1./s1 |
InChI Key |
PYORAZQLLJPDBV-PGMHMLKASA-N |
Isomeric SMILES |
CN(C)[C@H](CO)C(=O)N.Cl |
Canonical SMILES |
CN(C)C(CO)C(=O)N.Cl |
Origin of Product |
United States |
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